N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide
Description
N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide is a triazine-based sulfonamide derivative characterized by two distinct structural motifs: a 1,3-benzodioxol-5-ylmethyl group attached to the triazine core and a 4-fluorobenzenesulfonamide moiety.
Properties
Molecular Formula |
C17H17FN4O4S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C17H17FN4O4S/c18-13-2-4-14(5-3-13)27(23,24)21-17-19-9-22(10-20-17)8-12-1-6-15-16(7-12)26-11-25-15/h1-7H,8-11H2,(H2,19,20,21) |
InChI Key |
PDOAJGRWKCDUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC3=C(C=C2)OCO3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This is followed by the formation of the tetrahydrotriazine ring and the subsequent attachment of the fluorobenzenesulfonamide group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and fluorinating agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Triazine Core Reactivity
The 1,3,5-triazin-2-yl group undergoes nucleophilic substitution at carbon atoms adjacent to nitrogen. Key reactions include:
Example : Reaction with primary amines under basic conditions replaces triazine amino groups, forming derivatives with modified substituents .
Sulfonamide Group Reactivity
The 4-fluorobenzenesulfonamide moiety participates in acid-base and substitution reactions:
Note : The fluorine atom on the benzene ring may undergo electrophilic substitution (e.g., nitration, halogenation) under harsh conditions, though the sulfonyl group deactivates the ring .
Benzodioxole Reactivity
The 1,3-benzodioxol-5-ylmethyl group is prone to oxidative cleavage:
Example : Treatment with ozone in acetic acid opens the dioxole ring, yielding a dihydroxybenzene intermediate .
Synthetic and Catalytic Modifications
Synthesis of this compound involves multi-step reactions, including:
-
Triazine Formation : Cyclocondensation of cyanoguanidine with formaldehyde.
-
Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Catalytic Applications :
-
Manganese complexes (e.g., Me₃tacn-Mn) catalyze oxidation of aliphatic C–H bonds in benzodioxole derivatives .
-
Hydrogenation of triazine rings using Ir catalysts under asymmetric conditions .
Stability and Degradation
The compound’s stability under varying conditions:
Pharmacological Interactions
While not directly a chemical reaction, the compound’s bioactivity involves enzyme inhibition (e.g., binding to metalloenzymes via sulfonamide coordination) . Manganese-based catalytic systems may mimic biological oxidation pathways .
Scientific Research Applications
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various downstream effects, including cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares core structural similarities with derivatives reported in , which feature variations in aryl substituents on the triazine ring and benzenesulfonamide groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*N/R: Not reported in provided evidence.
Key Observations :
Structural Differences: The target compound substitutes the triazine ring with a benzodioxol-methyl group, a bicyclic system distinct from the mono-substituted aryl groups (e.g., fluorophenyl, methoxyphenyl) in compounds 51–54. This may enhance steric bulk or alter electronic properties compared to simpler aryl substituents. The 4-fluorobenzenesulfonamide group in the target contrasts with the benzylthio-chloro-N-(4-methylphenyl)benzamide moieties in compounds 51–55, suggesting divergent pharmacological targets or solubility profiles.
Synthesis: All analogs in were synthesized via a 33-hour reaction followed by purification via ethanol reflux . The target compound likely employs a similar protocol, given the shared triazine-sulfonamide backbone.
Melting Points :
- Substituents significantly influence melting points. For example:
- Electron-withdrawing groups (e.g., 4-trifluoromethylphenyl in 52) correlate with higher melting points (277–279°C), possibly due to increased crystallinity.
- Methoxy groups (e.g., 3-methoxyphenyl in 54) reduce melting points (237–239°C), likely due to reduced packing efficiency .
- The benzodioxol-methyl group in the target may introduce intermediate melting behavior, though experimental data are needed.
Electronic and Steric Effects :
- The benzodioxol group’s oxygen atoms could engage in hydrogen bonding or dipole interactions, differentiating it from halogenated or alkoxy-substituted analogs.
- The 4-fluoro substituent on the benzenesulfonamide may enhance metabolic stability compared to bulkier groups (e.g., benzylthio in 51–55).
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, the structural parallels to compounds 51–55 highlight critical SAR considerations:
- Pharmacological Potential: Sulfonamide-triazine hybrids are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. The target’s benzodioxol group may modulate selectivity or potency compared to simpler aryl analogs.
- Synthetic Scalability: The consistent use of ethanol reflux and 33-hour reactions (as in ) suggests robust, scalable synthesis for this class.
- Data Gaps: Melting points, solubility, and biological activity data for the target compound remain unverified.
Biological Activity
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a tetrahydrotriazine core, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 365.39 g/mol. The presence of the fluorobenzene sulfonamide group enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including those similar to the compound . For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 0.20 |
| MCF-7 (Breast) | 1.25 |
| HeLa (Cervical) | 1.03 |
These findings suggest that compounds containing the triazine core can effectively inhibit cancer cell growth by targeting specific signaling pathways such as PI3K/mTOR .
Antimicrobial Activity
The antimicrobial activity of compounds with benzodioxole structures has been documented. For example, related compounds have demonstrated effectiveness against various bacterial strains:
| Microorganism | MIC (μmol/mL) |
|---|---|
| Staphylococcus aureus | 0.0619 |
| Bacillus subtilis | 0.1859 |
| Candida albicans | 0.1859 |
These results indicate that benzodioxole derivatives may possess broad-spectrum antimicrobial properties .
Study on Anticancer Properties
A study conducted on a library of compounds identified several candidates with notable anticancer activity through screening on multicellular spheroids. The research highlighted that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
Research on Enzyme Inhibition
Further investigations into the enzymatic activity revealed that certain derivatives could inhibit key enzymes involved in cancer metabolism and proliferation. For example, compounds similar to this compound demonstrated effective inhibition of kinases associated with tumor growth .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit protein kinases involved in cell signaling pathways critical for cancer progression.
- Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells by modulating BAX and Bcl-2 expression levels.
- Antimicrobial Mechanisms : The benzodioxole structure may interfere with microbial cell wall synthesis or disrupt membrane integrity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide?
- Methodology :
- Stepwise coupling : React 4-fluorobenzenesulfonamide with intermediates containing the 1,3-benzodioxol-5-ylmethyl group. Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) in DMF or ethanol under reflux (70–80°C) for 5–10 hours .
- Triazine ring formation : Condense benzodioxole-containing aldehydes with thiourea derivatives in glacial acetic acid, followed by sulfonamide functionalization .
- Purification : Recrystallize crude products from ethanol or ethyl acetate to achieve >95% purity, monitored by TLC .
Q. How to characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : Analyze - and -NMR spectra for aromatic protons (δ 6.8–7.8 ppm), sulfonamide NH (δ 10–11 ppm), and triazine ring signals (δ 3.5–4.5 ppm) .
- IR : Identify sulfonamide S=O stretches (~1350 cm) and triazine C=N vibrations (~1600 cm) .
- Crystallography :
- Use SHELX for X-ray diffraction data refinement. Key parameters include R1 < 0.05 and wR2 < 0.10 for high-resolution structures .
- Generate ORTEP-3 diagrams to visualize molecular geometry and hydrogen-bonding networks .
Q. What safety precautions are required when handling this compound?
- Hazard Data :
- Hydrogen-bond donors : 1 (sulfonamide NH) .
- Topological polar surface area : 86.4 Ų (indicates moderate permeability) .
- Protocols :
- Use PPE (gloves, lab coat) in a fume hood. Avoid inhalation; store in airtight containers at 2–8°C.
Advanced Research Questions
Q. How to optimize reaction conditions to improve synthesis yield?
- Variables :
- Catalyst : Replace SnCl with milder reductants (e.g., NaBH) for nitro-group reductions to minimize side products .
- Solvent : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates .
- Reaction time : Monitor via TLC; extended times (>30 hours) may improve yields in triazine ring formation .
- Case Study : Substituting 3-fluorophenylglyoxal hydrate with electron-withdrawing groups (e.g., CF) increased yields from 33% to 75% in analogous sulfonamide syntheses .
Q. How to resolve discrepancies between crystallographic and spectroscopic data?
- Scenario : Crystallography (SHELX) shows planar triazine rings, but NMR suggests conformational flexibility.
- Resolution :
- Dynamic NMR : Perform variable-temperature -NMR to detect rotational barriers in the triazine moiety .
- DFT calculations : Compare optimized geometries (e.g., Gaussian) with SHELX-refined structures to identify static vs. dynamic distortions .
Q. What strategies confirm bioactivity through in vitro assays?
- Targeted Assays :
- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO hydration assays. IC values < 10 nM indicate high potency .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves (1–100 µM) .
- Controls : Include reference inhibitors (e.g., acetazolamide) and validate via triplicate experiments with p < 0.05 significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
